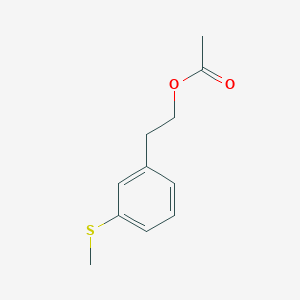
3-(Methylthio)phenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)phenethyl acetate is an organic compound with the molecular formula C11H14O2S. It is characterized by the presence of a phenethyl group substituted with a methylthio group and an acetate ester. This compound is known for its aromatic properties and is often used in the fragrance and flavor industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylthio)phenethyl acetate can be synthesized through various methods. One common approach involves the esterification of 3-(methylthio)phenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions helps in achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)phenethyl acetate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methylthio)phenethyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenethyl group.
Scientific Research Applications
3-(Methylthio)phenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)phenethyl acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active phenethyl alcohol, which can then interact with various enzymes and receptors in biological systems. The methylthio group may also contribute to its biological activity by modulating the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenethyl acetate: Lacks the methylthio group, resulting in different aromatic properties.
3-(Methylthio)phenethyl alcohol: The alcohol form of the compound, which lacks the acetate ester group.
3-(Methylthio)propyl acetate: Similar structure but with a propyl group instead of a phenethyl group.
Uniqueness
3-(Methylthio)phenethyl acetate is unique due to the presence of both the methylthio group and the acetate ester, which contribute to its distinct aromatic properties and potential biological activities. The combination of these functional groups makes it a valuable compound in various applications, particularly in the fragrance and flavor industry.
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(12)13-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQZLNRAHFXTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
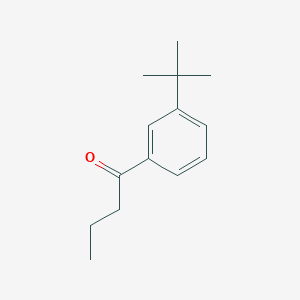
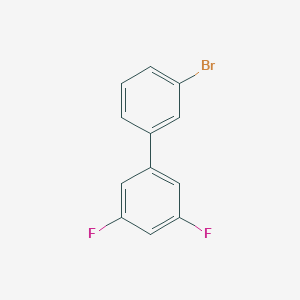

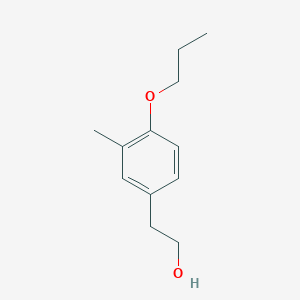

![O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990249.png)
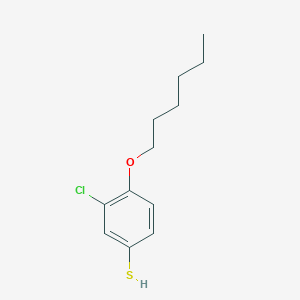
![2-[4-(Dimethylamino)phenyl]ethanethiol](/img/structure/B7990274.png)
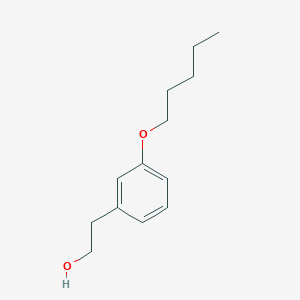

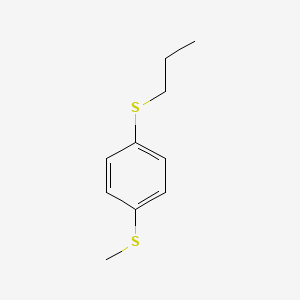
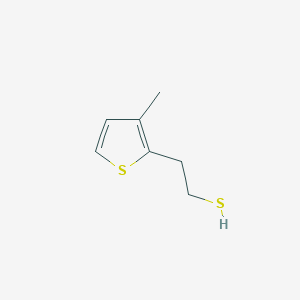
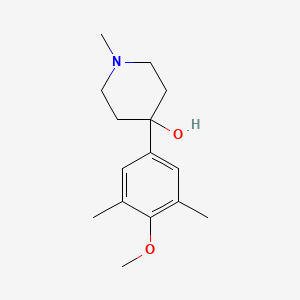
![4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7990319.png)
